molecular formula C8H11BrClN3 B2938997 5-Bromo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride CAS No. 1346537-33-4

5-Bromo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride

Cat. No.: B2938997
CAS No.: 1346537-33-4
M. Wt: 264.55
InChI Key: ACYFEUCHYFCWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(pyrrolidin-1-yl)pyrimidine is a chemical compound with the molecular formula C8H10BrN3 . It has a molecular weight of 228.09 . The compound is typically stored in a dark place, sealed in dry, room temperature conditions .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine is 1S/C8H10BrN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h5-6H,1-4H2 . This indicates the presence of a bromine atom, a pyrimidine ring, and a pyrrolidine ring in the molecule.


Physical and Chemical Properties Analysis

5-Bromo-2-(pyrrolidin-1-yl)pyrimidine is a solid compound . The compound’s SMILES string is Brc1ccc(nc1)N2CCCC2 .

Scientific Research Applications

Antiviral and Antiretroviral Activity

5-Bromo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride derivatives have been evaluated for their antiviral properties against a range of RNA and DNA viruses. For instance, C-5 substituted analogues of tubercidin, which include 5-bromo derivatives, have shown substantial activity against RNA viruses. These derivatives are noted for their potential as biologically active agents, albeit with noted toxicity to host cells (Bergstrom et al., 1984). Furthermore, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, with 5-bromo modifications, have been synthesized and evaluated for their inhibitory activity against retroviruses, showing significant potential for HIV treatment with minimal cytostatic effects to cell cultures (Hocková et al., 2003).

Organic Synthesis and Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various pyrimidine derivatives with potential pharmaceutical applications. For example, its role in the new route to pyrimido[4,5-e][1,3,4]thiadiazine derivatives showcases its utility in creating compounds with potential biological activities (Rahimizadeh et al., 2007). Additionally, its application in the selective palladium-mediated functionalization for the synthesis of natural alkaloids, such as variolin B, highlights its significance in the field of organic chemistry and drug synthesis (Baeza et al., 2010).

Safety and Hazards

5-Bromo-2-(pyrrolidin-1-yl)pyrimidine is harmful by inhalation, in contact with skin, and if swallowed . It is classified as Acute Tox. 4 Oral . The compound should be handled with personal protective equipment, and users should avoid breathing its mist, gas, or vapors .

Mechanism of Action

Properties

IUPAC Name

5-bromo-2-pyrrolidin-2-ylpyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3.ClH/c9-6-4-11-8(12-5-6)7-2-1-3-10-7;/h4-5,7,10H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYFEUCHYFCWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=C(C=N2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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